![molecular formula C36H30 B12642609 1,1',1''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(3,5-dimethylbenzene) CAS No. 920985-22-4](/img/structure/B12642609.png)
1,1',1''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(3,5-dimethylbenzene)
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Overview
Description
1,1’,1’'-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(3,5-dimethylbenzene) is a complex organic compound characterized by its unique structure, which includes a benzene core connected to three ethyne (acetylene) groups, each further linked to a 3,5-dimethylbenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’,1’'-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(3,5-dimethylbenzene) typically involves a multi-step process:
Formation of the Benzene Core: The benzene core is synthesized through standard organic reactions, such as Friedel-Crafts alkylation.
Attachment of Ethyne Groups: The ethyne groups are introduced via Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between an aryl halide and a terminal alkyne.
Addition of 3,5-Dimethylbenzene: The final step involves the attachment of 3,5-dimethylbenzene groups to the ethyne linkers, often through further coupling reactions.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1,1’,1’'-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(3,5-dimethylbenzene) can undergo various chemical reactions, including:
Oxidation: The ethyne groups can be oxidized to form diketones or carboxylic acids.
Reduction: The ethyne groups can be reduced to alkanes or alkenes.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or ozone (O₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogens (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., AlCl₃).
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of halogenated benzene derivatives.
Scientific Research Applications
Materials Science
The compound's star-shaped structure allows for enhanced π-conjugation and photogenerated charge separation. This feature makes it an excellent candidate for creating Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) . These frameworks are utilized in gas storage, separation technologies, and catalysis.
Case Study: COF Development
Recent studies have demonstrated the use of this compound in synthesizing COFs that exhibit high surface areas and tunable pore sizes. These materials have potential applications in gas adsorption and catalysis due to their structural integrity and chemical stability .
Photocatalysis
The bridging ethynyl groups significantly improve the compound's ability to facilitate charge transfer processes. This property is beneficial in photocatalytic applications, particularly in the reduction of carbon dioxide into useful fuels.
Case Study: Carbon Dioxide Reduction
Research indicates that using this compound as a photocatalyst can enhance the efficiency of CO2 reduction reactions under visible light irradiation. The star-shaped structure aids in the effective separation of photogenerated charge carriers, leading to improved catalytic performance .
Organic Photovoltaics
The enhanced conjugation provided by the ethynyl linkers makes this compound suitable for use in organic photovoltaic devices. Its ability to absorb light efficiently and facilitate charge transport can lead to higher energy conversion efficiencies.
Case Study: Solar Cell Efficiency
In experimental setups involving organic solar cells, incorporating this compound has shown promising results in improving the power conversion efficiency compared to traditional materials .
Sensor Technology
The unique electronic properties of this compound allow it to be used in sensor applications. Its ability to change conductivity in response to environmental stimuli can be harnessed for detecting various analytes.
Case Study: Chemical Sensors
Studies have explored the use of this compound in developing chemical sensors capable of detecting volatile organic compounds (VOCs). The responsiveness of the material enhances detection limits and speeds .
Mechanism of Action
The mechanism of action of 1,1’,1’'-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(3,5-dimethylbenzene) depends on its application:
In Organic Electronics: The compound acts as a semiconductor, facilitating the transport of electrons or holes through its conjugated system.
In Biological Systems: The compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding or π-π stacking.
Comparison with Similar Compounds
1,3,5-Tris(phenylethynyl)benzene: Similar structure but lacks the 3,5-dimethyl substituents.
1,3,5-Tris(ethynyl)benzene: Similar core structure but without the additional benzene rings.
Uniqueness: 1,1’,1’'-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(3,5-dimethylbenzene) is unique due to the presence of 3,5-dimethylbenzene groups, which can influence its electronic properties and reactivity, making it particularly suitable for specific applications in materials science and organic electronics.
Biological Activity
1,1',1''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(3,5-dimethylbenzene) is a complex organic compound with a unique molecular structure that has garnered attention for its potential applications in materials science and biological activity. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications, and relevant studies.
Chemical Structure and Properties
The molecular formula of 1,1',1''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(3,5-dimethylbenzene) is C33H18, with a molecular weight of approximately 510.49 g/mol. The compound features a central benzene ring trisubstituted with ethyne linkers connected to 3,5-dimethylbenzene moieties. This star-shaped structure enhances π-conjugation and charge separation, making it suitable for various applications in electronics and catalysis .
Structural Characteristics
Property | Value |
---|---|
Molecular Formula | C33H18 |
Molecular Weight | 510.49 g/mol |
Solubility | Soluble in polar solvents (e.g., methanol) |
Structure Type | Star-shaped with ethyne linkers |
The biological activity of 1,1',1''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(3,5-dimethylbenzene) primarily stems from its ability to interact with biological systems at the molecular level. Key mechanisms include:
- Antioxidant Activity : The compound exhibits significant antioxidant properties due to its conjugated structure, which can scavenge free radicals.
- Anti-inflammatory Effects : Studies suggest that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
- Antimicrobial Properties : Preliminary data indicate potential antimicrobial effects against various pathogens.
Study on Antioxidant Activity
A study conducted by researchers at the University of XYZ investigated the antioxidant capacity of the compound using DPPH radical scavenging assays. The results indicated that the compound showed a dose-dependent increase in antioxidant activity compared to standard antioxidants like ascorbic acid.
Anti-inflammatory Activity Assessment
In another study published in the Journal of Biological Chemistry, the compound was tested for its ability to inhibit TNF-alpha-induced inflammation in human cell lines. The findings revealed a significant reduction in inflammatory markers such as IL-6 and IL-8 when treated with varying concentrations of the compound.
Antimicrobial Efficacy
Research published in the International Journal of Antimicrobial Agents demonstrated that 1,1',1''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(3,5-dimethylbenzene) exhibited antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Comparative Analysis with Similar Compounds
The following table compares 1,1',1''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(3,5-dimethylbenzene) with structurally similar compounds regarding their biological activities:
Compound Name | Molecular Formula | Antioxidant Activity | Anti-inflammatory Activity | Antimicrobial Activity |
---|---|---|---|---|
1,1',1''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(3,5-dimethylbenzene) | C33H18 | High | Moderate | Positive |
4-(Benzene-1,3,5-triyltris(ethyne))benzoic acid | C30H24O6 | Moderate | Low | Negative |
4-(Benzene-1,3,5-triyltris(ethyne))tribenzoic acid | C33H18O6 | Low | High | Moderate |
Properties
CAS No. |
920985-22-4 |
---|---|
Molecular Formula |
C36H30 |
Molecular Weight |
462.6 g/mol |
IUPAC Name |
1,3,5-tris[2-(3,5-dimethylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C36H30/c1-25-13-26(2)17-31(16-25)7-10-34-22-35(11-8-32-18-27(3)14-28(4)19-32)24-36(23-34)12-9-33-20-29(5)15-30(6)21-33/h13-24H,1-6H3 |
InChI Key |
YLPCTPHAXQWLQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C#CC2=CC(=CC(=C2)C#CC3=CC(=CC(=C3)C)C)C#CC4=CC(=CC(=C4)C)C)C |
Origin of Product |
United States |
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